Furan-2-yl-(1H-imidazol-2-yl)-methanone: A Proposed In Vitro Mechanism of Action and Characterization Workflow
Furan-2-yl-(1H-imidazol-2-yl)-methanone: A Proposed In Vitro Mechanism of Action and Characterization Workflow
An In-Depth Technical Guide
Abstract
This guide delineates a comprehensive strategy for the in vitro characterization of Furan-2-yl-(1H-imidazol-2-yl)-methanone (FIM), a novel small molecule featuring furan and imidazole moieties. While direct studies on FIM are not extensively published, its structural components are prevalent in a multitude of biologically active compounds.[1][2][3][4] The imidazole core, in particular, is a well-established pharmacophore known for its ability to coordinate with the heme iron in enzymes, a mechanism central to the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[5][6] IDO1 is a critical enzyme in cancer immune evasion, making it a high-value target for immunotherapy.[7][8] This document proposes that FIM acts as an inhibitor of IDO1 and provides a robust, field-proven experimental workflow to rigorously test this hypothesis, determine the mechanism of inhibition, and establish its potency and cellular activity.
Introduction and Rationale
Furan-2-yl-(1H-imidazol-2-yl)-methanone (FIM) is a heterocyclic ketone composed of a furan ring linked to an imidazole ring via a carbonyl group. Heterocyclic scaffolds like furan and imidazole are cornerstones of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2][4][9] They are prized for their ability to engage in a wide range of intermolecular interactions, including hydrogen bonding, pi-stacking, and metal coordination.
The imidazole ring is particularly noteworthy. It is a classical heme-binding scaffold, capable of coordinating with the ferric or ferrous iron atom within the heme cofactor of enzymes like cytochromes P450 and, critically for this guide, Indoleamine 2,3-dioxygenase 1 (IDO1).[6] Several potent IDO1 inhibitors, such as Navoximod, are built around an imidazole core that directly interacts with the enzyme's active site heme.[6][10]
Hypothesis: Based on this strong precedent, we hypothesize that the primary in vitro mechanism of action for Furan-2-yl-(1H-imidazol-2-yl)-methanone is the inhibition of the IDO1 enzyme . We propose that the imidazole nitrogen atom of FIM coordinates with the heme iron in the IDO1 active site, while the furan-methanone portion occupies adjacent hydrophobic pockets, leading to potent and specific inhibition.
This guide provides the scientific logic and detailed protocols to validate this hypothesis.
Caption: Fig 1. Proposed binding mode of FIM in the IDO1 active site.
Experimental Workflow for In Vitro Mechanistic Validation
To systematically evaluate our hypothesis, we will proceed through a multi-phase experimental plan. This workflow is designed to first confirm the primary enzymatic inhibition, then validate activity in a relevant cellular model, and finally, to dissect the precise biochemical mechanism of inhibition.
Caption: Fig 2. Step-wise workflow for FIM in vitro characterization.
Phase 1: Primary Enzymatic Inhibition Assay
Objective: To determine if FIM directly inhibits recombinant human IDO1 (hIDO1) enzyme activity and to quantify its potency (IC₅₀).
Rationale: This is the foundational experiment. A direct enzymatic assay isolates the interaction between the compound and its putative target, removing the complexities of cellular systems like membrane permeability and metabolism. We will measure the conversion of the substrate, L-Tryptophan (L-Trp), to its product, N-formylkynurenine, which is then converted to kynurenine (Kyn). The amount of Kyn produced is a direct measure of enzyme activity.
Detailed Protocol: hIDO1 Biochemical Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM L-Ascorbic Acid, 10 µM Methylene Blue, 200 µg/mL Catalase. Expertise Note: Ascorbic acid is a critical reductant that maintains the heme iron in its active ferrous (Fe²⁺) state. Methylene blue acts as a cofactor.
-
hIDO1 Enzyme: Recombinant human IDO1, diluted to 2x final concentration (e.g., 50 nM) in Assay Buffer.
-
Substrate Solution: L-Tryptophan diluted to 2x final concentration (e.g., 400 µM) in Assay Buffer.
-
Compound (FIM): Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Then, create an intermediate dilution of these plates in Assay Buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 25 µL of Assay Buffer to control wells (No Enzyme, Vehicle).
-
Add 25 µL of 2x hIDO1 enzyme solution to all other wells.
-
Add 25 µL of FIM dilutions or DMSO vehicle control to appropriate wells.
-
Incubate for 15 minutes at 25°C to allow for compound-enzyme binding.
-
Initiate the reaction by adding 50 µL of 2x Substrate Solution to all wells. Final volume is 100 µL.
-
Incubate for 60 minutes at 25°C.
-
Stop the reaction by adding 10 µL of 6N Trichloroacetic Acid (TCA).
-
Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet precipitated protein.
-
-
Detection and Analysis:
-
Transfer 80 µL of the supernatant to a new UV-transparent 96-well plate.
-
Read the absorbance at 321 nm (the absorbance maximum for kynurenine).
-
Subtract the background (No Enzyme control).
-
Normalize the data to the vehicle control (0% inhibition) and a known inhibitor like Epacadostat (100% inhibition).
-
Plot the percent inhibition versus the log of FIM concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Phase 2: Cellular IDO1 Activity Assay
Objective: To confirm that FIM can penetrate the cell membrane and inhibit IDO1 activity in a cellular context.
Rationale: A compound that is potent in a biochemical assay may fail in a cellular environment due to poor permeability, rapid efflux, or metabolic instability. This assay validates the compound's potential as a lead. We use HeLa cells, which reliably express functional IDO1 upon stimulation with interferon-gamma (IFNγ).[7]
Detailed Protocol: HeLa Cell-Based IDO1 Assay
-
Cell Culture and Plating:
-
Culture HeLa cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).
-
-
Compound and Stimulant Addition:
-
The next day, remove the old media.
-
Add 100 µL of fresh media containing 100 ng/mL IFNγ to induce IDO1 expression.
-
Add FIM from a pre-diluted plate to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48 hours.
-
-
Kynurenine Detection:
-
After incubation, transfer 75 µL of the cell culture supernatant to a new plate.
-
Add 25 µL of 6N TCA to precipitate proteins. Incubate for 30 min at 60°C.
-
Centrifuge the plate at 1500 x g for 10 minutes.
-
Transfer 75 µL of the cleared supernatant to a new 96-well plate.
-
Add 75 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature. A yellow color will develop.
-
Read the absorbance at 480 nm.
-
-
Analysis:
-
Create a standard curve using known concentrations of kynurenine to quantify the amount produced.
-
Calculate the percent inhibition for each FIM concentration relative to the IFNγ-stimulated vehicle control.
-
Plot the data and determine the cellular EC₅₀ value using a four-parameter logistic fit.
-
Phase 3: Mechanism of Inhibition (MoI) Studies
Objective: To determine the biochemical mechanism by which FIM inhibits IDO1 (e.g., competitive, non-competitive, uncompetitive).
Rationale: Understanding the MoI is crucial for lead optimization. It reveals whether the inhibitor competes with the substrate (competitive), binds to the enzyme-substrate complex (uncompetitive), or binds to a separate allosteric site (non-competitive). This is achieved by measuring the inhibitor's effect on enzyme kinetics (Kₘ and Vₘₐₓ).
Detailed Protocol: Enzyme Kinetics
-
Experimental Setup:
-
Use the same biochemical assay setup as in Phase 1.
-
Set up a matrix of experiments where both the substrate (L-Tryptophan) concentration and the inhibitor (FIM) concentration are varied.
-
Typically, use 4-5 concentrations of FIM (including zero) and 5-7 concentrations of L-Trp (spanning from 0.5x to 10x the known Kₘ).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity (rate of Kyn production) against the substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Substrate]).
-
Interpretation:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease proportionally).
-
-
The inhibition constant (Kᵢ) can be calculated from replots of the slopes or intercepts from the Lineweaver-Burk plot.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison and evaluation.
Table 1: Summary of FIM In Vitro Potency Data
| Assay Type | Parameter | Value |
|---|---|---|
| Biochemical | IC₅₀ | [Calculated Value] µM |
| Cellular | EC₅₀ | [Calculated Value] µM |
| Enzyme Kinetics | Kᵢ | [Calculated Value] µM |
| Enzyme Kinetics | Mechanism | [Competitive/Non-competitive/etc.] |
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven workflow to elucidate the in vitro mechanism of action of Furan-2-yl-(1H-imidazol-2-yl)-methanone. By focusing on IDO1 as a plausible high-value target, these experiments will establish the compound's biochemical potency, cellular activity, and precise mode of inhibition. Positive results from this workflow would strongly support the development of FIM as a novel lead compound in cancer immunotherapy. Subsequent steps would involve profiling for selectivity against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO), assessing ADME properties, and ultimately, evaluation in in vivo tumor models.
References
-
Chandrashekarachar, D., et al. (2016). Synthesis, Characterization of Novel Furan Based Imidazolones and Their Boilogical Studies. Journal of Pharmaceutical Research International. Available at: [Link]
-
Chandrashekarachar, D., et al. (2021). (PDF) Synthesis, Characterization of Novel Furan Based Imidazolones and Their Boilogical Studies. ResearchGate. Available at: [Link]
-
Gomha, S. M., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][11]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure. Available at: [Link]
-
Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. Available at: [Link]
-
Stoyanov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. PSE-Community.org. Available at: [Link]
-
Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. National Center for Biotechnology Information. Available at: [Link]
-
Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]
-
Jesus, L. A. G., et al. (2022). Ultraviolet monitoring of 2-(furan-2-yl)-1H-imidazole synthesis... ResearchGate. Available at: [Link]
-
Dounay, A. B., et al. (2022). Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. National Center for Biotechnology Information. Available at: [Link]
-
Al-Warhi, T., et al. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]
-
Wu, J-H., et al. (2026). Discovery of imidazole-based apo-IDO1 inhibitors: rational design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]
-
Romagnoli, R., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. PubMed. Available at: [Link]
-
Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Fallarini, S., et al. (2019). Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors. MDPI. Available at: [Link]
-
Mao, L., et al. (2022). Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies. Frontiers in Chemistry. Available at: [Link]
-
Leś, A., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. Available at: [Link]
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
